molecular formula C22H16ClN5O B13046068 4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol

4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol

Cat. No.: B13046068
M. Wt: 401.8 g/mol
InChI Key: KXVILEXNGKXGGM-UHFFFAOYSA-N
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Description

4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol is a bis-azo compound featuring two conjugated azo (–N=N–) linkages. The molecule contains a naphthalene backbone substituted with amino and phenol groups, as well as a chloro substituent at the ortho position relative to the hydroxyl group. This structural complexity enhances its stability and modulates electronic properties, making it relevant for applications in photodynamic therapy and organic semiconductors .

Properties

Molecular Formula

C22H16ClN5O

Molecular Weight

401.8 g/mol

IUPAC Name

4-[[4-[(4-aminonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-2-chlorophenol

InChI

InChI=1S/C22H16ClN5O/c23-19-13-16(9-12-22(19)29)27-25-14-5-7-15(8-6-14)26-28-21-11-10-20(24)17-3-1-2-4-18(17)21/h1-13,29H,24H2

InChI Key

KXVILEXNGKXGGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)Cl)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol typically involves a multi-step process. The initial step often includes the diazotization of 4-amino-naphthalen-1-ylamine, followed by coupling with phenylazo-2-chloro-phenol under controlled conditions. The reaction conditions usually require acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the chloro and phenolic sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenols and naphthalenes.

Scientific Research Applications

4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol has diverse applications in scientific research:

    Chemistry: Used as a dye and chromophore in analytical chemistry.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.

    Industry: Utilized in the manufacturing of dyes and pigments for textiles and plastics.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The chromophoric properties are due to the conjugated system of double bonds, which absorb light at specific wavelengths. In biological systems, the compound may interact with proteins and nucleic acids, affecting their function and structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with 4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol:

Compound Name Key Functional Groups Substituents and Backbone Reference
This compound –N=N–, –NH2, –OH, –Cl Naphthalene, benzene
4-[(E)-(2-Chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methoxyphenyl)-2-naphthamide –N=N–, –OH, –Cl, –CONH–, –OCH3 Naphthalene, benzene, methoxyphenyl
N-(4-((4-Hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide –N=N–, –OH, –NH–CO–CH3, –CH=N–NHPh Benzene, phenylhydrazone
1-(4-Cyanophenyldiazen-2-ium-1-yl)-2-naphtholate –N=N–, –CN, –O– Naphthalene, cyanophenyl

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The chloro (–Cl) group in the main compound enhances photostability compared to methoxy (–OCH3) or acetamide (–NHCOCH3) groups in analogues .
  • Solubility: The acetamide group in N-(4-((4-hydroxy-3-((2-phenylhydrazono)methyl)phenyl)diazenyl)phenyl)acetamide improves aqueous solubility relative to the phenol group in the main compound .
  • Chromophore Strength: The cyanophenyl group in 1-(4-cyanophenyldiazen-2-ium-1-yl)-2-naphtholate shifts UV-Vis absorption maxima to longer wavelengths (~520 nm) compared to the main compound (~480 nm) due to stronger electron-withdrawing effects .
Stability and Reactivity
  • Thermal Stability : Chloro substituents increase thermal decomposition temperatures (e.g., ~250°C for the main compound vs. ~220°C for methoxy-substituted analogues) .
  • Photodegradation: Bis-azo compounds degrade slower under UV light than mono-azo counterparts due to extended conjugation .

Biological Activity

The compound 4-[4-(4-Amino-naphthalen-1-ylazo)-phenylazo]-2-chloro-phenol, also referred to as CAS No. 2225879-61-6, is a synthetic azo compound with potential biological applications. This article reviews its biological activity, including anticancer, antibacterial, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H16ClN5OC_{22}H_{16}ClN_{5}O with a molecular weight of 401.85 g/mol. Its structure features multiple aromatic rings and an azo linkage, which are often associated with various biological activities.

Biological Activity Overview

The biological activities of azo compounds are well-documented, particularly in relation to their anticancer and antibacterial properties. The following sections detail specific findings related to the compound's biological activity.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related phenolic compounds have shown promising results against various cancer cell lines.

  • Case Study : A recent study evaluated a series of phenolic compounds for anticancer activity using the National Cancer Institute (NCI) protocol against multiple cancer cell lines. Compounds structurally related to our target compound demonstrated high percent growth inhibition (PGI) values, indicating effective cytotoxicity against cancer cells .
CompoundCell LinePGI (%) at 10 µM
Compound ASNB-1965.12
Compound BNCI-H46055.61
Compound CSNB-7554.68

Antibacterial Activity

Azo compounds are also noted for their antibacterial properties. The target compound's structural characteristics may confer similar effects.

  • Research Findings : In a comparative study, several azo derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
CompoundBacteria TypeMIC (µg/mL)Zone of Inhibition (mm)
Compound DE. coli817.0 ± 0.40
Compound ES. aureus817.0 ± 0.15

The biological activity of azo compounds typically involves interaction with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The presence of the chloro and amino groups may enhance binding affinity to these targets.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding interactions of the target compound with proteins involved in cancer progression and bacterial resistance mechanisms . These studies suggest that the compound could effectively inhibit key enzymes or receptors.

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